molecular formula C28H23N3O2S B11776968 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11776968
M. Wt: 465.6 g/mol
InChI Key: RIWITOZOFOZFSB-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family

Preparation Methods

The synthesis of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method involves the Thorpe-Ziegler reaction, which starts with 3-cyanopyridine-2(1H)-thiones . The synthetic route includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This is achieved by reacting 3-cyanopyridine-2(1H)-thiones with appropriate aryl aldehydes or ketones in the presence of a base.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives with potential pharmacological properties.

Scientific Research Applications

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar compounds to 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include:

These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, which can significantly impact their biological activity and applications

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H23N3O2S/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-21(33-2)15-13-18)24-25(29)26(34-28(24)31-23)27(32)30-20-6-4-3-5-7-20/h3-16H,29H2,1-2H3,(H,30,32)

InChI Key

RIWITOZOFOZFSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5)N

Origin of Product

United States

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